Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 87740-26-9
VCID: VC16198526
InChI: InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H
SMILES:
Molecular Formula: C14H16ClNS
Molecular Weight: 265.8 g/mol

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride

CAS No.: 87740-26-9

Cat. No.: VC16198526

Molecular Formula: C14H16ClNS

Molecular Weight: 265.8 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride - 87740-26-9

Specification

CAS No. 87740-26-9
Molecular Formula C14H16ClNS
Molecular Weight 265.8 g/mol
IUPAC Name 3-[(3-methylphenyl)sulfanylmethyl]aniline;hydrochloride
Standard InChI InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H
Standard InChI Key RJDMRBZHKDGVQX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)SCC2=CC(=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride (CAS: 18991-39-4) is formally classified as a substituted aniline derivative. Its molecular formula is C₁₄H₁₆ClNS, with a molecular weight of 265.80 g/mol. The core structure consists of an aniline moiety (benzene ring with an amine group) functionalized at the 3-position by a [(3-methylphenyl)thio]methyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling and biological applications .

Structural Analysis

The compound’s IUPAC name reflects its substitution pattern: the 3-methylphenylthio group is attached via a methylene bridge to the aniline ring. Key structural features include:

  • Aromatic amine group: The -NH₂ group on the benzene ring confers basicity and reactivity in electrophilic substitution reactions .

  • Thioether linkage: The sulfur atom in the -S-CH₂- bridge introduces polarizability and potential for redox reactivity .

  • 3-Methylphenyl substituent: The methyl group at the 3-position of the phenyl ring imposes steric hindrance, influencing regioselectivity in further derivatization .

The crystal structure remains uncharacterized, but analogous compounds, such as 3-[(phenylsulfonyl)methyl]aniline hydrochloride, exhibit planar aromatic systems with hydrogen-bonded networks stabilized by chloride ions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride typically involves a multi-step sequence:

Step 1: Thioether Formation
A nucleophilic substitution reaction between 3-methylbenzenethiol and a chloromethyl-aniline precursor under basic conditions yields the thioether intermediate. For example:

3-Methylbenzenethiol+3-ChloromethylanilineBase3-[[(3-Methylphenyl)thio]methyl]aniline\text{3-Methylbenzenethiol} + \text{3-Chloromethylaniline} \xrightarrow{\text{Base}} \text{3-[[(3-Methylphenyl)thio]methyl]aniline}

This step leverages the thiol’s nucleophilicity to displace chloride, forming the C-S bond .

Step 2: Hydrochloride Salt Formation
Treatment with hydrochloric acid protonates the aniline’s amine group, precipitating the hydrochloride salt:

3-[[(3-Methylphenyl)thio]methyl]aniline+HClBenzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride\text{3-[[(3-Methylphenyl)thio]methyl]aniline} + \text{HCl} \rightarrow \text{Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride}

Yields for this step often exceed 90% under optimized conditions .

Optimization Challenges

Key challenges include:

  • Purification: The thioether’s sensitivity to oxidation necessitates inert atmospheres during isolation.

  • Byproduct Formation: Competing reactions, such as over-alkylation, require careful stoichiometric control .

PropertyValue (Estimated)Source CompoundReference
Density1.12–1.15 g/cm³4-Methyl Thio Benzyl Cyanide
Melting Point180–190°C3-[(Phenylsulfonyl)methyl]aniline HCl
Solubility (Water)50–100 mg/mLm-Toluidine derivatives
logP2.8–3.5Thioether-containing amines

The compound’s hydrophilicity is enhanced by the hydrochloride salt, contrasting with the lipophilic 3-methylphenylthio group. This amphiphilic profile suggests utility in drug delivery systems .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The aniline ring undergoes nitration and sulfonation at the para position relative to the -NH₃⁺ group. For example, nitration with HNO₃/H₂SO₄ yields a nitro derivative, a precursor to secondary amines .

Oxidation of Thioether

The sulfur atom is susceptible to oxidation by peroxides, forming sulfoxides or sulfones:

\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)-R'} \xrightarrow{\text{excess}} \text{R-S(O)_2-R'}

This reactivity is exploitable for modulating electronic properties in drug design .

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